Enantiomeric Stability: UH-AH 37 (Derived from (1-Methyl-4-piperidinyl)acetyl chloride) vs. Pirenzepine
The atropisomer stability of the tricyclic framework containing the (1-methylpiperidin-4-yl)acetyl moiety is uniquely high. The pharmacologically active (+)-enantiomer of UH-AH 37, obtained through acylation with (1-Methyl-4-piperidinyl)acetyl chloride, does not racemize at temperatures up to 150°C. In contrast, the parent compound pirenzepine—which contains a different acyl substituent—undergoes rapid enantiomeric interconversion at ambient temperature, preventing isolation of stable enantiomers [1].
| Evidence Dimension | Thermal stability of enantiomeric forms (racemization temperature threshold) |
|---|---|
| Target Compound Data | UH-AH 37 (+)-enantiomer: No racemization up to 150°C; resolvable into stable enantiomers |
| Comparator Or Baseline | Pirenzepine: enantiomers rapidly interconvert at ambient temperature; inseparable |
| Quantified Difference | Racemization barrier difference > 150°C vs. <25°C (qualitative quantitative threshold) |
| Conditions | As described in U.S. Patent 4,668,674; X-ray structural analysis of L-(+)-tartrate salt |
Why This Matters
Procurement of (1-Methyl-4-piperidinyl)acetyl chloride enables synthesis of stereochemically stable drug candidates, a property not achievable with the acylating agents used to prepare pirenzepine.
- [1] U.S. Patent No. 4,668,674. (1987). (+)-6-Chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)acetyl]-11H-dibenzo[b,e][1,4]diazepin-11-one, its isolation and use. View Source
